molecular formula C15H14BrNO3S B288333 1-(4-bromo-3-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole

1-(4-bromo-3-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole

Cat. No. B288333
M. Wt: 368.2 g/mol
InChI Key: QPDLIHMUINMKRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-bromo-3-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as BMS-986142 and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(4-bromo-3-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole involves the inhibition of TYK2 and JAK1 enzymes. These enzymes play a role in the immune system by signaling the production of cytokines, which are proteins that regulate the immune response. Inhibition of these enzymes can potentially lead to the suppression of the immune response, which can be beneficial in the treatment of autoimmune diseases. Additionally, inhibition of these enzymes has been found to inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been found to inhibit the production of cytokines, which can lead to the suppression of the immune response. Additionally, this compound has been found to inhibit the growth of cancer cells. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-bromo-3-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole in lab experiments is its potent and selective inhibition of TYK2 and JAK1 enzymes. This can potentially lead to the development of new treatments for autoimmune diseases and cancer. However, one limitation of using this compound in lab experiments is its potential toxicity. Further research is needed to fully understand the toxicity of this compound and its effects on the human body.

Future Directions

There are several future directions for the study of 1-(4-bromo-3-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole. One future direction is the development of new treatments for autoimmune diseases and cancer based on the inhibition of TYK2 and JAK1 enzymes. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential toxicity. Furthermore, the study of this compound can potentially lead to the development of new compounds with similar properties for the treatment of various diseases.

Synthesis Methods

The synthesis of 1-(4-bromo-3-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole involves a multi-step process. The first step involves the reaction of 4-bromo-3-methoxybenzenesulfonyl chloride with 2-aminobenzyl alcohol in the presence of a base. This reaction results in the formation of 1-(4-bromo-3-methoxybenzenesulfonyl)-2-aminobenzyl alcohol. The second step involves the reaction of 1-(4-bromo-3-methoxybenzenesulfonyl)-2-aminobenzyl alcohol with an acid in the presence of a reducing agent. This reaction results in the formation of this compound.

Scientific Research Applications

1-(4-bromo-3-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole has been studied for its potential applications in scientific research. This compound has been found to exhibit potent and selective inhibition of TYK2 and JAK1, which are enzymes that play a role in the immune system. This inhibition can potentially lead to the development of new treatments for autoimmune diseases, such as rheumatoid arthritis and psoriasis. Additionally, this compound has been studied for its potential applications in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.

properties

Molecular Formula

C15H14BrNO3S

Molecular Weight

368.2 g/mol

IUPAC Name

1-(4-bromo-3-methoxyphenyl)sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C15H14BrNO3S/c1-20-15-10-12(6-7-13(15)16)21(18,19)17-9-8-11-4-2-3-5-14(11)17/h2-7,10H,8-9H2,1H3

InChI Key

QPDLIHMUINMKRZ-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)Br

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.